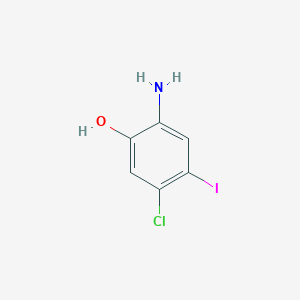

2-Amino-5-chloro-4-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJLQMPWDJBRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-4-iodophenol, a substituted aromatic compound with significant potential as a building block in synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's fundamental properties and handling.

Introduction and Strategic Importance

This compound (CAS: 1037298-24-0) is a poly-substituted phenol containing amino, chloro, and iodo functional groups.[1][2] The strategic placement of these groups on the aromatic ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for complex organic synthesis. The presence of three distinct functional groups—a nucleophilic amino group, an acidic phenolic hydroxyl group, and two different halogen atoms at specific positions—offers multiple handles for sequential, regioselective reactions. This versatility is paramount in the construction of novel pharmaceutical scaffolds and functional materials where precise molecular architecture dictates biological activity or physical properties.

Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is the bedrock of its application. While extensive experimental data for this compound is not widely published, a robust set of computed properties provides a strong foundation for experimental design. These properties, sourced from the PubChem database, are summarized below.[2]

| Property | Value | Source |

| CAS Number | 1037298-24-0 | Ivy Fine Chemicals[1] |

| Molecular Formula | C₆H₅ClINO | PubChem[2] |

| Molecular Weight | 269.47 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1=C(C(=CC(=C1I)Cl)O)N | PubChem[2] |

| InChIKey | SHJLQMPWDJBRDG-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Computed) | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Polar Surface Area | 46.3 Ų | PubChem[2] |

| Heavy Atom Count | 10 | PubChem[2] |

Note: The properties listed are computationally derived and should be used as a guideline pending experimental verification.

Synthesis and Manufacturing

A robust and scalable synthetic route is critical for the viability of any chemical intermediate. While specific industrial-scale synthesis protocols for this compound are proprietary, a plausible and chemically sound pathway can be devised based on established organic chemistry principles, such as the reduction of a nitrophenol precursor.[3][4]

Proposed Retrosynthetic Analysis

A logical approach involves the sequential functionalization of a simpler starting material. A plausible precursor is 2-amino-5-chlorophenol, which can be synthesized from the reduction of 2-chloro-5-nitrophenol.[4] The final iodination step would then be performed. The directing effects of the substituents are key: the strongly activating -OH and -NH₂ groups direct electrophiles to the ortho and para positions. The position para to the hydroxyl group (and ortho to the amino group) is the most activated and sterically accessible site for iodination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Laboratory Scale Synthesis

This protocol is a representative, non-validated procedure based on analogous transformations.[4][5] All work must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Reduction of 2-Chloro-5-nitrophenol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrophenol (17.3 g, 0.1 mol), ethanol (150 mL), and water (150 mL).

-

Reagent Addition: Add iron powder (33.5 g, 0.6 mol) and ammonium chloride (32.1 g, 0.6 mol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-amino-5-chlorophenol.

Step 2: Iodination of 2-Amino-5-chlorophenol

-

Setup: In a 250 mL flask, dissolve the crude 2-amino-5-chlorophenol (14.3 g, 0.1 mol) in a suitable solvent like aqueous methanol or acetic acid.

-

Reagent Preparation: Prepare an iodinating solution. A common method is to use iodine (I₂) and an oxidizing agent, or a source of I⁺ such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). For this example, a solution of potassium iodide (16.6 g, 0.1 mol) and iodine (25.4 g, 0.1 mol) in water can be used, with subsequent addition of an oxidant like sodium hypochlorite.

-

Reaction: Cool the solution of the aminophenol to 0-5°C in an ice bath. Slowly add the iodinating agent dropwise while monitoring the temperature. Stir for 2-4 hours at low temperature.

-

Quenching & Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess iodine.

-

Purification: The product may precipitate from the solution or require extraction with an organic solvent. The crude product should be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is a complex interplay of the electronic effects of its five substituents on the aromatic ring.[6]

-

-OH (Hydroxyl) Group: A powerful activating, ortho, para-directing group due to its +R (resonance) effect. It is also weakly deactivating via its -I (inductive) effect. As a phenol, it is weakly acidic.[7]

-

-NH₂ (Amino) Group: Also a strong activating, ortho, para-directing group (+R effect). It is basic and highly nucleophilic.[8]

-

-Cl (Chloro) and -I (Iodo) Groups: These halogens are deactivating via their strong -I effect but are ortho, para-directing due to their weaker +R effect (lone pair donation).[6]

The combined effect of these groups makes the ring electron-rich, but with specific sites of varied reactivity. The positions not already substituted are sterically hindered and electronically influenced by adjacent groups.

Caption: Interplay of activating and deactivating electronic effects.

Common Reactions:

-

N-Acylation/Alkylation: The amino group can be readily acylated with reagents like acetic anhydride or alkylated under appropriate conditions.[8] This is often used as a protecting group strategy.

-

O-Alkylation: The phenolic hydroxyl can be converted to an ether using Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base).[9]

-

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (Sandmeyer reaction).[8]

-

Metal-Catalyzed Cross-Coupling: The C-I bond is particularly susceptible to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The C-Cl bond is less reactive and can often remain intact under conditions selective for C-I coupling.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold. While specific drugs containing this exact moiety are not prevalent in public literature, its structural features are highly desirable in medicinal chemistry.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or phenol core. The functional groups on this molecule allow for the systematic exploration of chemical space to optimize binding affinity and selectivity.

-

Precursor for Heterocyclic Compounds: The ortho-aminophenol motif is a classic precursor for the synthesis of benzoxazoles and related heterocyclic systems, which are common in biologically active molecules.[8]

-

Building Block for Complex Molecules: As demonstrated in the synthesis of estrogen β receptor agonists using 4-iodophenol, the iodo- and phenolic functionalities are ideal for building complex molecular architectures through cross-coupling and etherification reactions, respectively.[10]

Analytical Methodologies

Confirming the identity and purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

HPLC-UV Analysis Workflow

Caption: Standard workflow for purity analysis by HPLC-UV.

Protocol: Reverse-Phase HPLC for Purity Determination

This protocol is a general guideline and should be optimized for the specific instrumentation used. It is adapted from methods used for similar aromatic compounds.[11]

-

Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas both phases before use.

-

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm (or scan for optimal wavelength).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-18 min: Hold at 90% B

-

18-19 min: Return to 10% B

-

19-25 min: Re-equilibration at 10% B

-

-

-

Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the ring. Signals for the -OH and -NH₂ protons will also be present, with chemical shifts that are dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons.[12]

-

FTIR: The infrared spectrum will show characteristic peaks for O-H and N-H stretching (typically broad in the 3200-3500 cm⁻¹ region), as well as C-N, C-O, C-Cl, and C-I stretching vibrations and aromatic C=C bending.

Safety, Handling, and Storage

Substituted aminophenols and halophenols should be handled with care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest the following precautions.[13][14][15][16]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16] May cause skin, eye, and respiratory irritation.[15][17] Can cause severe eye damage.[13] Long-term exposure may have adverse effects.

-

Handling:

-

Storage:

References

- 1. ivychem.com [ivychem.com]

- 2. This compound | C6H5ClINO | CID 92135481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 8. chemcess.com [chemcess.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Amino-5-chloro-4-iodophenol

Abstract

The precise characterization of molecular structure is a cornerstone of modern drug discovery and development. For novel substituted aromatic compounds such as 2-amino-5-chloro-4-iodophenol, a comprehensive understanding of its three-dimensional architecture is paramount for predicting its chemical behavior, metabolic fate, and pharmacological activity. This in-depth technical guide provides a multi-faceted analytical approach to the complete structural elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we present a robust and self-validating workflow for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and the logic of data interpretation, thereby providing a practical framework for the unambiguous determination of complex molecular structures.

Introduction: The Imperative of Structural Certainty

This compound is a halogenated aromatic compound with a substitution pattern that gives rise to a unique electronic and steric environment. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing and bulky chloro and iodo substituents dictates its potential as a scaffold in medicinal chemistry. An incorrect structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns. Therefore, a rigorous and orthogonal analytical strategy is not merely best practice but a scientific necessity.

This guide will detail the logical progression of experiments and data analysis required to unequivocally confirm the identity and structure of this compound. We will begin with non-destructive spectroscopic techniques to probe the molecular framework and connectivity, followed by a destructive technique to analyze fragmentation patterns and elemental composition, and culminating with the definitive three-dimensional mapping of the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and through-space relationships of atoms within the molecule.

Predicted ¹H and ¹³C NMR Data

Due to the absence of readily available experimental spectra in the public domain, we will utilize predictive algorithms to generate a reliable theoretical dataset. Online prediction tools, such as NMRDB.org which leverages a combination of neural networks and database comparisons, provide a strong foundation for our analysis.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | ~9.5 (broad singlet) | 148.2 |

| C2-NH₂ | ~5.0 (broad singlet) | 138.5 |

| C3-H | 7.25 (singlet) | 115.8 |

| C4-I | - | 85.7 |

| C5-Cl | - | 124.0 |

| C6-H | 6.80 (singlet) | 117.5 |

Note: Chemical shifts of protons on heteroatoms (OH and NH₂) are highly dependent on solvent, concentration, and temperature and often appear as broad signals.

Interpretation of 1D NMR Spectra

-

¹H NMR: The aromatic region is expected to show two singlets, a direct consequence of the substitution pattern where the two remaining protons on the aromatic ring do not have adjacent proton neighbors to couple with. The downfield shift of the C3-H proton (7.25 ppm) relative to the C6-H proton (6.80 ppm) can be attributed to the deshielding effects of the adjacent chloro and iodo substituents. The broad singlets for the -OH and -NH₂ protons are characteristic and their identity can be confirmed by a D₂O exchange experiment, where these peaks would disappear from the spectrum.[6]

-

¹³C NMR: The spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The carbon atoms bonded to electronegative substituents (O, N, Cl, I) exhibit characteristic chemical shifts. Notably, the carbon bearing the iodine atom (C4) is predicted to be significantly upfield (~85.7 ppm) due to the "heavy atom effect." The carbons attached to the hydroxyl (C1) and amino (C2) groups are found further downfield.

2D NMR for Unambiguous Assignments: COSY, HSQC, and HMBC

While 1D NMR provides a strong indication of the structure, 2D NMR experiments are essential for irrefutable proof of atomic connectivity.[2]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the COSY spectrum would be expectedly simple, showing no cross-peaks between the two aromatic proton singlets, thus confirming their isolated nature.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[7] We would expect to see two cross-peaks: one connecting the proton at 7.25 ppm to the carbon at 115.8 ppm (C3), and another connecting the proton at 6.80 ppm to the carbon at 117.5 ppm (C6). This definitively assigns these proton and carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the substitution pattern, as it shows correlations between protons and carbons that are two or three bonds apart.[7]

Table 2: Key Predicted HMBC Correlations for this compound

| Proton (δ ppm) | Correlated Carbons (δ ppm) | Inferred Connectivity |

| C3-H (7.25) | C1, C5 | C3 is adjacent to C1 and C5 |

| C6-H (6.80) | C2, C4 | C6 is adjacent to C2 and C4 |

| C1-OH (~9.5) | C2, C6 | OH group is on C1, which is next to C2 and C6 |

| C2-NH₂ (~5.0) | C1, C3 | NH₂ group is on C2, which is next to C1 and C3 |

The collective interpretation of these HMBC correlations allows for the complete and unambiguous assembly of the molecular structure, confirming the relative positions of all substituents.

Caption: Predicted HMBC correlations for this compound.

Mass Spectrometry (MS): Confirming Elemental Composition and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern

For this compound (C₆H₅ClINO), the exact monoisotopic mass is 268.9104 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Furthermore, the presence of chlorine gives rise to a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a molecular ion cluster with a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M).[9] Iodine is monoisotopic (¹²⁷I), so it does not contribute to the complexity of the isotopic pattern in the same way. Isotopic pattern calculators can be used to simulate the expected distribution.[10][11]

Table 3: Predicted Isotopic Distribution for the Molecular Ion of C₆H₅ClINO

| m/z | Relative Abundance (%) |

| 268.9104 | 100.0 |

| 269.9108 | 6.5 |

| 270.9075 | 32.7 |

| 271.9079 | 2.1 |

This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of one chlorine atom in the molecule.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathways:

-

Loss of Iodine: A common fragmentation pathway for iodoaromatics is the homolytic cleavage of the C-I bond, which is relatively weak. This would result in a fragment ion at m/z 142. [M]⁺• → [M-I]⁺ + I•

-

Loss of Chlorine: Similarly, the loss of a chlorine radical can occur, leading to a fragment at m/z 234. [M]⁺• → [M-Cl]⁺ + Cl•

-

Loss of CO: Phenols are known to undergo fragmentation with the loss of a neutral carbon monoxide molecule, often following a rearrangement.[12][13] This would lead to a fragment at m/z 241.

-

Benzylic Cleavage: While not strictly benzylic, cleavage adjacent to the ring can occur.

Caption: Predicted major fragmentation pathways for this compound.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: From Solution to Structure

The workflow for small-molecule X-ray crystallography is a multi-step process that demands meticulous execution.

Step-by-Step Methodology:

-

Crystallization: The first and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.3 mm in size.[2] Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A drop of the concentrated sample solution is equilibrated with a larger reservoir of a precipitant, inducing crystallization.

-

Solvent Layering: A solvent in which the compound is soluble is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface.

-

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The intensities of the spots are then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.

Caption: Workflow for single-crystal X-ray crystallography.

Anticipated Structural Insights

A successful crystal structure determination of this compound would provide precise measurements of:

-

Bond Lengths: Confirming the aromatic C-C bond distances and providing exact values for the C-O, C-N, C-Cl, and C-I bonds.

-

Bond Angles: Detailing the geometry of the benzene ring and the orientation of the substituents.

-

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, likely involving hydrogen bonding between the amino and hydroxyl groups of adjacent molecules.

Conclusion: A Triad of Techniques for Unimpeachable Structural Verification

The structural elucidation of a novel compound like this compound requires a synergistic approach, where each analytical technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the covalent framework and atomic connectivity in solution. Mass spectrometry confirms the elemental composition and provides corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture in the solid state. By integrating the data from this analytical triad, researchers can establish the structure of this compound with the highest degree of scientific certainty, providing a solid foundation for its further investigation and application in drug development and other scientific endeavors.

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. Predict 1H proton NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Matrix Science - Help - Peptide Fragmentation [mascot.proteomics.com.au]

- 7. youtube.com [youtube.com]

- 8. MS Calculator | MS Calculator App | Target Mass | JEOL USA [jeolusa.com]

- 9. mswil.com [mswil.com]

- 10. enviPat: isotope pattern calculator [envipat.eawag.ch]

- 11. azolifesciences.com [azolifesciences.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

2-Amino-5-chloro-4-iodophenol discovery and history

An In-depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Synthesis, Properties, and Postulated Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a polyhalogenated aromatic compound. While specific historical data and discovery details for this exact molecule are not extensively documented in scientific literature, this paper constructs a robust profile by examining its chemical lineage, plausible synthetic pathways, predicted physicochemical properties, and potential applications based on the well-established chemistry of related halogenated aminophenols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of functionalized aromatic intermediates.

Introduction: The Chemical Context of Halogenated Aminophenols

Halogenated phenols and anilines are foundational pillars of modern synthetic chemistry. The introduction of halogen atoms onto these aromatic scaffolds dramatically influences their reactivity, biological activity, and utility as synthetic intermediates. Historically, simple chlorinated phenols were among the earliest antiseptics, with pioneers like Joseph Lister utilizing phenol (carbolic acid) for antiseptic surgery in 1867.[1] Over time, more complex halogenated derivatives were developed for a range of applications, from wood preservatives to the precursors for herbicides.[2]

Aminophenols, on the other hand, are renowned as versatile intermediates in the dye and pharmaceutical industries.[3][4] The most prominent example is 4-aminophenol, the direct precursor to the widely used analgesic, paracetamol.[5][6]

This compound (CAS No. 1037298-24-0) represents a confluence of these two important classes of molecules.[7] It is a trifunctional aromatic compound, featuring an amino group, a hydroxyl group, a chlorine atom, and an iodine atom. This specific arrangement of substituents suggests its role as a highly specialized building block in multi-step organic synthesis, where each functional group can be addressed with high chemo- and regioselectivity. The lack of a detailed discovery history for this specific molecule is not uncommon for such synthetic intermediates, which are often synthesized on-demand for a particular target molecule rather than being the subject of foundational research themselves.

Physicochemical Properties

The predicted and known properties of this compound are summarized below. These are critical for understanding its solubility, reactivity, and potential for further chemical modification.

| Property | Value | Source |

| CAS Number | 1037298-24-0 | [7] |

| Molecular Formula | C₆H₅ClINO | [7] |

| Molecular Weight | 269.47 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.2 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

The presence of both amino and hydroxyl groups makes the molecule amphoteric, capable of acting as a weak acid or a weak base.[3] The LogP value suggests moderate lipophilicity. The molecule's true value lies in the distinct reactivity of its functional groups, which allows for sequential chemical transformations.

Synthetic Pathways: A Mechanistic Approach

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthesis can be designed based on established methods for the halogenation of phenols and the reduction of nitroarenes. The key challenge is achieving the correct regiochemistry of the three substituents (amino, chloro, and iodo) around the phenol ring.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a nitrophenol precursor, as the reduction of a nitro group to an amine is a high-yielding and reliable transformation. The challenge then becomes the regioselective installation of the chlorine and iodine atoms.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This protocol is a self-validating system, as each step is based on well-documented and reliable organic reactions.

Step 1: Nitration of Phenol Phenol is nitrated to yield a mixture of 2-nitrophenol and 4-nitrophenol. The ortho-isomer, 2-nitrophenol, can be separated by steam distillation.

Step 2: Chlorination of 2-Nitrophenol The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. Chlorination of 2-nitrophenol will preferentially occur at the positions para and ortho to the hydroxyl group. The desired 5-chloro-2-nitrophenol (chlorine is para to the hydroxyl and meta to the nitro group) is a likely product.

Step 3: Iodination of 5-Chloro-2-nitrophenol The next step is the regioselective iodination. The positions ortho and para to the activating hydroxyl group are C4 and C6. Position C6 is sterically hindered by the adjacent nitro group. Therefore, iodination is expected to occur at the C4 position. Reagents such as iodine monochloride or a combination of iodine and an oxidizing agent (e.g., iodic acid) can be employed for this electrophilic aromatic substitution.[9][10] Studies on the regioselective iodination of chlorinated aromatic compounds have shown that specific reagents can direct iodination to particular positions.[11][12]

Step 4: Reduction of 5-Chloro-4-iodo-2-nitrophenol The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with high yield using various methods, such as:

-

Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

-

Metal/Acid Reduction: Using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[13][14][15] This is a classic and cost-effective method.

Caption: Proposed synthetic workflow for this compound.

Postulated Applications and Fields of Research

Given its trifunctional nature, this compound is a prime candidate for use as a scaffold or intermediate in several areas of chemical research and development.

Pharmaceutical Synthesis

The aminophenol scaffold is present in numerous biologically active molecules. The unique substitution pattern of this compound allows for the introduction of diverse chemical moieties at three distinct points:

-

The Amino Group: Can be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reactions).

-

The Hydroxyl Group: Can be alkylated or acylated to form ethers and esters.

-

The Iodine Atom: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This is a particularly powerful tool in modern drug discovery for building molecular complexity.

This versatility makes it a potentially valuable intermediate for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Advanced Materials and Dye Chemistry

The aminophenol structure is a known chromophore. Further derivatization of this compound could lead to the synthesis of novel dyes with specific properties, such as thermal or pressure sensitivity.[4] The presence of heavy atoms (chlorine and iodine) might also impart interesting photophysical properties or be useful in the design of materials for applications like X-ray imaging.

Agrochemicals

Many successful herbicides and fungicides are based on halogenated aromatic rings. The specific substitution pattern of this molecule could be a starting point for the synthesis of new agrochemicals with novel modes of action.

Safety and Handling

As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. While specific toxicity data for this compound is not available, related compounds like chlorinated phenols and aminophenols can be skin and respiratory irritants and may have other toxic effects.[3]

Conclusion

This compound is a specialized chemical intermediate whose value lies in its synthetic versatility. While its own history is not well-documented, its existence is a testament to the ongoing need for complex and precisely functionalized building blocks in organic synthesis. The logical and well-precedented synthetic pathways outlined in this guide provide a clear route to its production. Its potential applications in pharmaceuticals, materials science, and agrochemicals make it, and molecules of its class, important targets for further investigation by the scientific community. The principles of retrosynthesis and the application of well-established reaction mechanisms allow for a comprehensive understanding of this molecule, even in the absence of a dedicated body of literature.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H5ClINO | CID 92135481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-chloro-5-iodophenol | C6H5ClINO | CID 53350349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. patents.justia.com [patents.justia.com]

- 11. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

A Technical Guide to 2-Amino-5-chloro-4-iodophenol: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Tri-Substituted Phenol

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Substituted phenols, in particular, are a privileged class of compounds, serving as essential building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This guide focuses on 2-Amino-5-chloro-4-iodophenol (CAS No. 1037298-24-0), a tri-substituted phenol whose unique arrangement of functional groups—an amino group, a hydroxyl group, a chlorine atom, and an iodine atom—renders it a highly versatile and valuable scaffold for synthetic innovation.

The presence of multiple, distinct reactive sites on the benzene ring allows for controlled, regioselective modifications. This capability is paramount in drug discovery, where the generation of focused compound libraries is essential for exploring structure-activity relationships (SAR). The electron-donating amino and hydroxyl groups activate the ring towards certain reactions, while the halogen atoms provide key handles for cross-coupling chemistry and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. While specific applications of this particular molecule are not yet widely documented in peer-reviewed literature, its structure is emblematic of intermediates used in the synthesis of complex therapeutic agents.[4][5]

This document serves as a technical primer for researchers, providing a logical framework for its synthesis, analytical characterization, and potential applications as a strategic building block in drug development programs.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives. The computed properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1037298-24-0 | PubChem |

| Molecular Formula | C₆H₅ClINO | PubChem |

| Molecular Weight | 269.47 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=C(C(=CC(=C1I)Cl)O)N | PubChem |

| InChI Key | SHJLQMPWDJBRDG-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Proposed Synthetic Strategy

A plausible starting material is the commercially available 2-amino-5-chlorophenol . The strategy involves:

-

Protection of the reactive amino and hydroxyl groups to prevent unwanted side reactions during subsequent electrophilic aromatic substitution steps.

-

Iodination of the protected intermediate.

-

Deprotection to yield the final product.

The causality behind this proposed workflow is rooted in the need to control regioselectivity. The unprotected amino and hydroxyl groups are strongly activating and ortho-, para-directing. Attempting direct iodination could lead to a mixture of products and potential oxidation. Protection mitigates these issues, allowing for a more controlled installation of the iodine atom.

Experimental Protocol: A Representative Synthetic Procedure

This protocol is a generalized representation. Optimization of reaction times, temperatures, and purification methods would be required.

Step 1: Protection of 2-Amino-5-chlorophenol

-

Rationale: Acetylation is a common and effective method for protecting both amino and hydroxyl groups, rendering them less reactive and preventing oxidation during the subsequent iodination step.

-

Procedure:

-

Dissolve 2-amino-5-chlorophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacetylated product.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

-

Step 2: Iodination of the Protected Intermediate

-

Rationale: With the directing groups masked, iodination is expected to occur at the C4 position, which is activated by the acetoxy group and sterically accessible. Using molecular iodine with an oxidizing agent is a standard method for electrophilic iodination.[8][9]

-

Procedure:

-

Dissolve the diacetylated intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile or acetic acid).

-

Add potassium iodide (1.1 eq) and an oxidizing agent such as benzyltriphenylphosphonium peroxymonosulfate or iodic acid.[8][9]

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 3: Deprotection to Yield Final Product

-

Rationale: Acid-catalyzed hydrolysis is a standard method for removing acetyl protecting groups to regenerate the free amine and phenol.

-

Procedure:

-

Dissolve the iodinated intermediate in a mixture of methanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of a synthesized compound. For a multi-functionalized aromatic like this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the workhorse method for assessing the purity of non-volatile organic compounds.[10][11]

-

Rationale: Reversed-phase HPLC separates compounds based on polarity. For a moderately polar compound like this compound, a C18 column is an excellent starting point. The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for peak purity assessment and method development.

-

Representative Protocol:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

-

Justification: Formic acid helps to protonate the amino group and suppress silanol interactions, leading to better peak shape. A gradient elution is recommended to ensure separation from potential impurities with different polarities.

-

-

Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of ~0.1 mg/mL.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive mass identification for volatile compounds.[12][13]

-

Rationale: Due to the polar amino and hydroxyl groups, the title compound is not sufficiently volatile for direct GC analysis. Derivatization is necessary to mask these polar sites, increase volatility, and improve chromatographic peak shape. Silylation (e.g., with BSTFA) is a common and effective derivatization strategy for phenols and amines.

-

Representative Protocol:

-

Derivatization:

-

Accurately weigh ~1 mg of the sample into a GC vial.

-

Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

-

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

-

Applications in Drug Development: A Versatile Chemical Building Block

While this compound may not be an active pharmaceutical ingredient (API) itself, its true value lies in its potential as a versatile synthetic intermediate or "building block".[14][15] The distinct substitution pattern provides multiple handles for diversification, making it an ideal starting point for generating libraries of novel compounds for biological screening.

-

Kinase Inhibitor Scaffolds: Many ATP-competitive kinase inhibitors feature a substituted heterocyclic core that forms key hydrogen bonds in the hinge region of the kinase domain. The amino and hydroxyl groups of the title compound are perfectly positioned to facilitate the formation of such heterocyclic systems (e.g., benzoxazoles or benzimidazoles). The chlorine and iodine atoms can then be used to project vectors into different pockets of the ATP-binding site, modulating potency and selectivity.[16]

-

Cross-Coupling Chemistry: The iodine atom is particularly valuable as it readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or amino groups at the C4 position, rapidly building molecular complexity.

-

Modulation of Physicochemical Properties: The halogens (Cl, I) increase lipophilicity and can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The ability to selectively modify the other positions on the ring allows for fine-tuning of properties like solubility, metabolic stability, and cell permeability.

Conclusion

This compound represents a chemical scaffold of significant untapped potential. While direct biological applications have yet to be reported, its structural features—a tri-substituted, multi-functionalized phenol—make it an exemplary building block for synthetic and medicinal chemists. The ability to perform selective chemical modifications at its amino, hydroxyl, and iodo positions provides a robust platform for generating novel molecules with tailored properties. By leveraging established synthetic and analytical methodologies, researchers can effectively utilize this compound to accelerate the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge and strategic insight necessary to begin exploring the vast chemical space accessible from this versatile intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A kind of synthetic method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. patents.justia.com [patents.justia.com]

- 10. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 13. iris.unito.it [iris.unito.it]

- 14. Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-chloro-4-iodophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-4-iodophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, handling, and potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a substituted phenol containing amino, chloro, and iodo functional groups. These groups impart specific reactivity and properties, making it a valuable intermediate for targeted synthesis. The fundamental molecular details are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClINO | PubChem[1] |

| Molecular Weight | 269.47 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1037298-24-0 | PubChem[1] |

| Canonical SMILES | C1=C(C(=CC(=C1I)Cl)O)N | PubChem[1] |

The arrangement of the substituents on the phenol ring creates a specific electronic and steric environment, which is critical for its role in targeted chemical reactions.

Synthesis Protocol: A Self-Validating Approach

While this compound is available from commercial suppliers, an in-house synthesis may be required for various research applications. A robust, two-stage synthesis pathway is proposed here, beginning with the synthesis of the precursor, 2-Amino-5-chlorophenol, followed by regioselective iodination. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Stage 1: Synthesis of 2-Amino-5-chlorophenol

The synthesis of the precursor, 2-Amino-5-chlorophenol, is typically achieved through the reduction of a nitrophenol intermediate.

Caption: Workflow for the synthesis of 2-Amino-5-chlorophenol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-Chloro-5-nitrophenol (1 equivalent), iron powder (5 equivalents), and ammonium chloride (5.2 equivalents).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble iron residues.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-Amino-5-chlorophenol. Further purification can be achieved by column chromatography.[3]

Stage 2: Regioselective Iodination of 2-Amino-5-chlorophenol

The introduction of an iodine atom at the C4 position is achieved through electrophilic aromatic substitution. The amino and hydroxyl groups are strong activating groups, directing the incoming electrophile.

Caption: Iodination of 2-Amino-5-chlorophenol.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-Amino-5-chlorophenol (1 equivalent) in a suitable aqueous solvent.

-

Reagent Addition: Add molecular iodine (I₂) and a suitable oxidizing agent, such as iodic acid (HIO₃), to the reaction mixture. The oxidizing agent facilitates the formation of the iodine cation (I⁺), the active electrophile.[4][5]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, ranging from room temperature to gentle heating (50-85°C), depending on the substrate's reactivity.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. This may involve neutralization, extraction with an organic solvent, and subsequent purification by crystallization or column chromatography.

Physicochemical Properties and Spectral Data

Detailed experimental data for this compound is not extensively reported in the literature. However, based on its structure and data from its precursor, 2-Amino-5-chlorophenol, the following properties can be anticipated.

| Property | 2-Amino-5-chlorophenol | This compound (Predicted) |

| Physical State | Solid | Likely a solid |

| Melting Point | 145-153 °C | Expected to be higher than the precursor |

| Solubility | Data not readily available | Expected to have low water solubility |

| ¹H NMR | Available[6] | Would show characteristic aromatic proton signals |

| ¹³C NMR | Data not readily available | Would show 6 distinct aromatic carbon signals |

| Mass Spectrum | Available[7] | Would show a molecular ion peak at m/z 269 |

Applications in Drug Development and Research

Halogenated phenols are crucial building blocks in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a promising candidate for several applications:

-

Scaffold for Kinase Inhibitors: The aminophenol core is a common feature in many kinase inhibitors used in oncology. The chloro and iodo substituents can be used to modulate binding affinity and selectivity.

-

Intermediate for Novel Heterocycles: The amino and hydroxyl groups are reactive handles for the construction of various heterocyclic ring systems, such as benzoxazoles, which are known to possess a wide range of biological activities.

-

Probes for Biological Systems: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I) to create radiolabeled probes for imaging and binding studies.

The application of similar compounds like 4-Iodophenol in the synthesis of estrogen β receptor agonists highlights the potential of iodinated phenols in developing treatments for hormone-dependent diseases.[8]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for hazardous chemicals. As a halogenated phenol, it is expected to be toxic and corrosive.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and chemical-resistant gloves (e.g., neoprene).[9][10]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][11] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[11][12] For eye contact, flush with water for at least 20 minutes and seek immediate medical attention.[12] If ingested, seek immediate medical attention.[9]

Due to the anesthetic effect of phenols, initial skin contact may not cause pain, but can lead to severe burns.[9][11]

Conclusion

This compound is a chemical intermediate with considerable potential for advanced applications in drug discovery and materials science. Its synthesis, while requiring careful control of conditions, is achievable through established chemical transformations. This guide provides a foundational understanding of its properties and handling, enabling researchers to explore its utility in developing novel molecules with therapeutic and technological value.

References

- 1. This compound | C6H5ClINO | CID 92135481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chloro-5-iodophenol | C6H5ClINO | CID 53350349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 6. 2-Amino-5-chlorophenol(28443-50-7) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-5-chlorophenol(28443-50-7) MS spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. otago.ac.nz [otago.ac.nz]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. monash.edu [monash.edu]

- 12. petrochemistry.eu [petrochemistry.eu]

Solubility Profile of 2-Amino-5-chloro-4-iodophenol: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-chloro-4-iodophenol (CAS: 1037298-24-0), a substituted phenol of interest in drug discovery and chemical synthesis. In the absence of extensive published experimental data, this document establishes a framework for predicting and determining its solubility. We will analyze the molecule's structural attributes, discuss the theoretical principles governing its dissolution in various solvent systems, and provide a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments. This compound is a multi-substituted aromatic compound with a complex interplay of functional groups that dictate its overall polarity, hydrogen bonding capacity, and acid-base properties.

Molecular Structure and Key Properties

The structure combines a hydrophilic phenol and amino group with a bulky, hydrophobic iodinated and chlorinated benzene ring.

Caption: 2D Structure of this compound.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅ClINO | PubChem[1] |

| Molecular Weight | 269.47 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from O and N) | PubChem[1] |

| CAS Number | 1037298-24-0 | PubChem[1] |

Analysis of Functional Group Contributions

The solubility of this compound is a direct result of the competing influences of its constituent functional groups:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents like water and alcohols.[2] It also imparts weak acidity to the molecule (typical pKa for phenols is ~10), meaning its solubility in aqueous solutions will increase significantly at high pH due to the formation of the more soluble phenolate anion.

-

Amino (-NH₂) Group: The primary amine is also polar and contributes to hydrogen bonding, further enhancing affinity for polar solvents.[3] This group is basic and will become protonated in acidic solutions (forming -NH₃⁺), which dramatically increases solubility in low-pH aqueous media.

-

Halogen Substituents (-Cl, -I): The chloro and iodo groups are electron-withdrawing via induction, which can increase the acidity of the phenolic proton.[4][5] However, they also significantly increase the molecular weight and surface area, contributing to the molecule's hydrophobicity (lipophilicity). The addition of halogens, particularly larger ones like iodine, generally leads to a decrease in aqueous solubility.[6][7]

-

Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

Expert Insight: The molecule is amphipathic, possessing both distinct hydrophilic (-OH, -NH₂) and lipophilic (the halogenated ring) regions. Its solubility will be highly dependent on the solvent's ability to interact favorably with both of these domains. We can predict poor to moderate solubility in water at neutral pH, with enhanced solubility at pH extremes. Its XLogP3 value of 2.2 suggests a greater preference for lipid-like environments over aqueous ones, a key consideration in drug development for membrane permeability.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces.

Caption: Key factors governing the solubility of a compound.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding. The -OH and -NH₂ groups of the solute will interact favorably with these solvents. However, the large, nonpolar halogenated ring will disrupt the solvent's H-bonding network, which is energetically unfavorable and limits solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar functional groups and can often dissolve molecules that have a balance of polar and nonpolar character. We predict moderate to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. They will favorably interact with the hydrophobic aromatic ring but poorly with the polar -OH and -NH₂ groups. Solubility is expected to be low.

Substituent Effects on Acidity and Basicity: The electron-withdrawing nature of the chlorine and iodine atoms will increase the acidity of the phenol compared to an unsubstituted phenol.[8] This means it will deprotonate at a lower pH, enhancing its solubility in moderately basic aqueous solutions. The interplay of these groups makes precise pKa prediction complex without experimental data, but it is a critical factor for understanding pH-dependent aqueous solubility.[9]

A Practical Guide to Experimental Solubility Determination

For definitive solubility data, experimental measurement is required. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[10][11]

Recommended Solvents for Screening

A well-chosen set of solvents covering a range of polarities is essential for building a comprehensive solubility profile.

Table 2: Proposed Solvent Screening Panel

| Class | Solvent | Rationale |

| Polar Protic | Water (pH 3, 7, 10) | Assesses aqueous solubility and pH-dependence. |

| Methanol (MeOH) | A polar alcohol, common in synthesis and purification. | |

| Ethanol (EtOH) | Slightly less polar than MeOH, widely used in formulations. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | A powerful, highly polar solvent for difficult-to-dissolve compounds.[12] |

| Acetone | A less polar ketone, useful for compounds of intermediate polarity. | |

| Nonpolar | Toluene | An aromatic solvent, interacts well with the benzene ring. |

| Diethyl Ether | A common, relatively nonpolar solvent. | |

| Hexane | A nonpolar aliphatic hydrocarbon, assesses lipophilicity. |

Standard Operating Protocol: Shake-Flask Method

This protocol describes a robust procedure for measuring solubility at a controlled temperature (e.g., 25 °C).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is truly saturated.

-

Solvent Addition: Add a precise, known volume (e.g., 2 mL) of the selected solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker or rotator (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To obtain a clear, particle-free supernatant for analysis, either:

-

Centrifuge the vials at high speed.

-

Filter an aliquot of the solution through a chemically-resistant syringe filter (e.g., a 0.22 µm PTFE filter). This is often the preferred method to avoid disturbing the equilibrium.

-

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method as described below.

Analytical Quantification: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for determining the concentration of chromophore-containing compounds like substituted phenols.[9][13]

Procedure:

-

Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, like methanol or DMSO) to create a stock solution of known concentration.

-

Create Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five standards of known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.

-

Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

-

Calculate Solubility: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the test solvent.

Data Presentation and Interpretation

Systematic recording of experimental results is paramount. The following table provides a template for organizing the determined solubility data.

Table 3: Experimental Solubility Data Template for this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Observation |

| Polar Protic | Water, pH 3.0 | 25 | e.g., Sparingly Soluble | |

| Water, pH 7.0 | 25 | |||

| Water, pH 10.0 | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Polar Aprotic | DMSO | 25 | e.g., Freely Soluble | |

| Acetone | 25 | |||

| Nonpolar | Toluene | 25 | e.g., Insoluble |

Interpretation: By comparing the quantitative results across different solvent classes, a clear picture of the compound's physicochemical nature emerges. High solubility in alcohols and DMSO would confirm the dominant role of the polar functional groups, while any significant solubility in toluene would highlight the contribution of the nonpolar aromatic core. The pH-dependent data is critical for pre-formulation studies of orally administered drugs.

Conclusion

References

- 1. This compound | C6H5ClINO | CID 92135481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]

- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 8. sips.org.in [sips.org.in]

- 9. researchgate.net [researchgate.net]

- 10. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

A Proposed Theoretical Investigation of 2-Amino-5-chloro-4-iodophenol: A Whitepaper for Drug Discovery and Materials Science

Abstract

Substituted phenols are a cornerstone of modern medicinal chemistry and materials science, with their structural motifs present in numerous FDA-approved drugs and advanced polymers.[1] 2-Amino-5-chloro-4-iodophenol is a sparsely characterized member of this family, presenting a unique substitution pattern of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, iodo) groups. This unique electronic makeup suggests a rich and complex chemical profile with potential applications in drug design and as a precursor for novel materials.[2][3] However, a thorough understanding of its fundamental physicochemical properties is currently lacking in the scientific literature. This technical guide outlines a comprehensive theoretical research framework to elucidate the electronic structure, spectroscopic signatures, and reactivity of this compound. By leveraging established quantum chemical methods, this proposed study aims to provide a foundational dataset to accelerate its potential application in pharmaceutical and material sciences.

Introduction: The Case for a Theoretical Deep Dive

The phenol scaffold is a privileged structure in drug discovery, appearing in a significant percentage of small-molecule pharmaceuticals.[1] The strategic placement of various functional groups on the phenolic ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a common strategy to enhance binding affinity, metabolic stability, and membrane permeability. The presence of iodine in a molecule can also facilitate X-ray crystallographic studies, providing invaluable insights into drug-receptor interactions.

This compound presents a compelling case for in-depth study. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing and bulky chloro and iodo substituents is expected to result in unique electronic and steric properties. However, a conspicuous absence of both experimental and theoretical data on this specific molecule in the public domain represents a significant knowledge gap.

Theoretical and computational chemistry offer a powerful, cost-effective, and efficient avenue to predict the properties of uncharacterized molecules.[4] By employing methods such as Density Functional Theory (DFT), we can construct a detailed profile of a molecule's behavior at the quantum level. This in silico approach can guide future experimental work, saving valuable time and resources. This whitepaper proposes a structured theoretical investigation of this compound, designed to build a comprehensive understanding of its properties from the ground up.

Proposed Theoretical Research Framework

To construct a holistic understanding of this compound, a multi-faceted computational approach is proposed. This framework is designed to probe the molecule's geometry, electronic structure, spectroscopic characteristics, and reactivity.

Molecular Geometry and Electronic Structure Analysis

The starting point for any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation.

-

Methodology: Geometry optimization will be performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set that can accurately describe the heavy iodine atom, for instance, 6-311+G(d,p) for C, H, N, O, and Cl, and a basis set with an effective core potential (ECP) like LANL2DZ for iodine.

-

Rationale: The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. From the optimized structure, we can then calculate key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Spectroscopic Profile Prediction

Theoretical calculations can predict various types of spectra, which are indispensable for the experimental characterization of a new compound.

-

¹H and ¹³C NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts.[5] These predicted spectra will be a crucial tool for verifying the successful synthesis of the molecule.

-

Infrared (IR) and Raman Spectroscopy: Vibrational frequency calculations will be performed to predict the IR and Raman spectra. The characteristic vibrational modes associated with the amino, hydroxyl, and C-halogen bonds will be identified.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum.[6] This will provide insight into the electronic transitions and the chromophoric nature of the molecule.

Reactivity and Thermochemical Properties

A quantitative understanding of the molecule's reactivity and stability can be achieved through the calculation of various descriptors.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness will be calculated from the HOMO and LUMO energies. These provide a quantitative measure of the molecule's reactivity.

-

Bond Dissociation Energies (BDEs): The BDEs for the O-H and N-H bonds will be calculated to assess the molecule's antioxidant potential and its propensity to undergo hydrogen atom transfer reactions.[7]

-